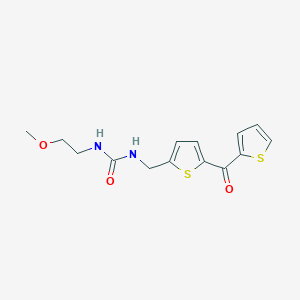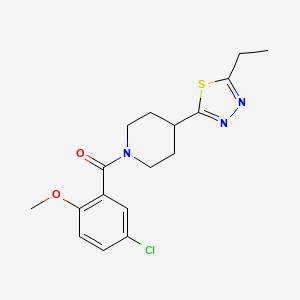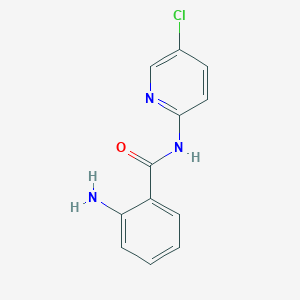
2-amino-N-(5-chloropyridin-2-yl)benzamide
Übersicht
Beschreibung
“2-amino-N-(5-chloropyridin-2-yl)benzamide” is a chemical compound with the CAS Number: 280771-61-1 . It has a molecular weight of 247.68 and its IUPAC name is 2-amino-N-(5-chloro-2-pyridinyl)benzamide . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10ClN3O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,14H2,(H,15,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a predicted melting point of 187.00° C , a predicted boiling point of 348.0° C at 760 mmHg , a predicted density of 1.4 g/cm 3 , and a predicted refractive index of n 20D 1.70 .Wissenschaftliche Forschungsanwendungen
Synthesis and Neuroleptic Activity
Benzamides like 2-amino-N-(5-chloropyridin-2-yl)benzamide have been synthesized and evaluated for their potential neuroleptic activities. These compounds have shown inhibitory effects on stereotypical behavior in animal models, indicating their potential as neuroleptic drugs. A study by Iwanami et al. (1981) found that certain benzamides were more active than linear analogues, suggesting their effectiveness in treating psychosis with fewer side effects (Iwanami et al., 1981).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Benzamides, including variants of this compound, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. Borzilleri et al. (2006) discovered a compound showing significant kinase selectivity, favorable pharmacokinetics, and efficacy in tumor models (Borzilleri et al., 2006).
Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic analogues of benzamides have been synthesized and evaluated for antipsychotic properties. Norman et al. (1996) identified two derivatives with potent in vivo activities comparable to existing antipsychotic drugs, indicating their potential as backup compounds for antipsychotic therapy (Norman et al., 1996).
Preparation and Characterization of Crystalline Forms
Different polymorphs of benzamides have been prepared and characterized, offering insights into their stability and properties. Yanagi et al. (2000) characterized two polymorphs of a related benzamide compound, contributing to understanding the compound's stability and behavior (Yanagi et al., 2000).
Improved Synthesis Processes
Research into the synthesis of benzamide derivatives has led to the development of more efficient processes. Dian (2010) reported an improved synthetic route for a related benzamide compound, highlighting advancements in the synthesis methodologies of these compounds (Dian, 2010).
Alkylating Agents with Cytotoxicity
Benzamide derivatives have been synthesized as alkylating agents with potential applications in cancer therapy. Wolf et al. (2004) found that certain benzamide conjugates showed increased toxicity against cancer cells, indicating their use in targeted drug delivery for melanoma treatment (Wolf et al., 2004).
Antimicrobial Activity
Benzamide derivatives have been evaluated for their antimicrobial properties. Patel et al. (2011) synthesized pyridine derivatives with variable antimicrobial activities, contributing to the understanding of the antimicrobial potential of benzamide derivatives (Patel et al., 2011).
Serotonin Receptor Agonists
Benzamide derivatives have been developed as serotonin receptor agonists, particularly targeting gastrointestinal motility. Sonda et al. (2003) synthesized a series of benzamide derivatives and evaluated them for their efficacy in enhancing gastrointestinal motility, indicating their therapeutic potential (Sonda et al., 2003).
Aggregation Enhanced Emission Properties
Some benzamide derivatives exhibit unique photophysical properties like aggregation-enhanced emission, useful in material science and sensing applications. Srivastava et al. (2017) reported on benzamide compounds showing luminescent properties in both solution and solid state, highlighting their potential in optical applications (Srivastava et al., 2017).
Histone Deacetylase Inhibition
Benzamide derivatives have been identified as inhibitors of histone deacetylases, an important target in cancer treatment. Zhou et al. (2008) described the synthesis and biological evaluation of a benzamide derivative, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Dopamine Receptor Antagonism
Benzamide derivatives have shown promise as dopamine receptor antagonists, relevant in the treatment of psychiatric disorders. Ohmori et al. (1996) synthesized benzamide derivatives demonstrating high affinity for dopamine receptors, indicating their potential as antipsychotic agents (Ohmori et al., 1996).
Safety and Hazards
The safety information for “2-amino-N-(5-chloropyridin-2-yl)benzamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided .
Eigenschaften
IUPAC Name |
2-amino-N-(5-chloropyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,14H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPZZANVLDNJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


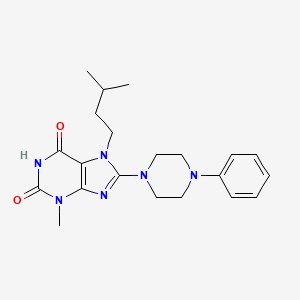
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)

![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)
![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)
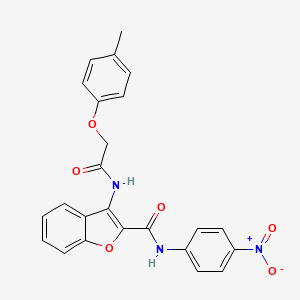
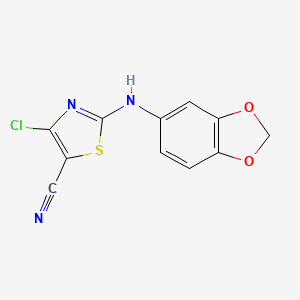

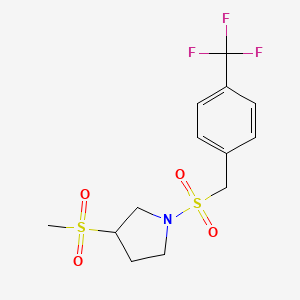
![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)
